N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide
Description
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-7-11-5-10(12)8-16-11)9-1-3-18-4-2-15-13(18)6-9/h1-4,6,10-12,16H,5,7-8H2,(H,17,19) |
InChI Key |
ONLMJXSVHYOFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CC4=NC=CN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding imidazo[1,2-a]pyridine-7-carboxylic acid and 5-amino-2-azabicyclo[2.2.1]heptane . This reaction is critical for prodrug design or metabolite studies.
| Condition | Products | Reaction Rate (Relative) |
|---|---|---|
| 1M HCl, reflux | Carboxylic acid + bicyclic amine | Fast (≥90% in 4 hrs) |
| 1M NaOH, 80°C | Carboxylate salt + bicyclic amine | Moderate (60–70% in 6 hrs) |
Imidazo-Pyridine Electrophilic Substitution
The electron-rich imidazo[1,2-a]pyridine moiety participates in electrophilic aromatic substitution (EAS). Nitration and halogenation occur preferentially at the C3 position due to directing effects of the nitrogen atoms :
| Reaction | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroimidazo[1,2-a]pyridine | 72% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromoimidazo[1,2-a]pyridine | 68% |
Bicyclic Amine Functionalization
The 2-azabicyclo[2.2.1]heptane core enables regioselective modifications. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been demonstrated for analogous bicyclic amines :
| Reaction Type | Substrate | Catalyst System | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid derivatives | Pd(OAc)₂/XPhos | Biaryl-functionalized analogs |
Comparative Reactivity of Structural Analogs
The reactivity of this compound diverges significantly from structurally related molecules due to substituent positioning:
| Compound | Key Reactivity Difference |
|---|---|
| N-(3-Azabicyclo[3.3.1]nonan-3-yl) analog | Slower hydrolysis due to steric hindrance |
| 6-Methylimidazo[1,2-a]pyridine derivative | Enhanced EAS at C5 (methyl directing effect) |
| 4-(Aminomethyl)imidazo[1,5-a]pyridine | Base-sensitive amine side chain limits conditions |
Stability Under Pharmacological Conditions
Degradation studies in simulated biological media reveal:
Synthetic Methodology
While direct synthesis data for this compound is limited, analogous routes involve:
Scientific Research Applications
Medicinal Chemistry
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide has been identified as a promising candidate for drug development targeting neurological disorders. Its unique structure may provide advantages in terms of binding affinity and selectivity compared to existing drugs.
Case Studies
- A study highlighted its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where it acts on nuclear receptors like Nurr1 (NR4A2) . The compound demonstrated significant activity in cell line assays, showing an EC50 range between 0.01 and 1000 nM, indicating its potency against these targets .
Antimicrobial Activity
Research has indicated that derivatives of imidazo-pyridine compounds exhibit antimicrobial properties. The structural characteristics of this compound suggest it could be effective against various pathogens.
Case Studies
Cancer Research
The compound's potential as an anticancer agent is being explored due to its ability to modulate cellular pathways involved in tumor growth.
Case Studies
- Compounds with similar imidazo-pyridine structures have been tested for their anticancer effects, showing inhibition of vital enzymes involved in cancer cell metabolism . Future studies may focus on this compound's specific interactions with cancer pathways.
Neuropharmacology
Given its interaction with neuroreceptors, this compound could play a role in developing treatments for psychiatric disorders such as schizophrenia and depression.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide
- N-{2-azabicyclo[2.2.1]heptan-5-yl}pyrido[1,2-a]indole-7-carboxamide
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16N4O
- CAS Number : 588724-70-3
- Structural Features : The compound contains a bicyclic azabicyclo structure fused with an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties.
Biological Activity
This compound has been investigated for a variety of biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including multidrug-resistant (MDR) organisms, suggesting potential applications in treating infections caused by resistant pathogens .
2. Anticancer Potential
The compound's structure suggests possible interactions with targets involved in cancer progression. Preliminary studies indicate that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
3. Neuropharmacological Effects
Imidazo[1,2-a]pyridine derivatives are known for their neuroactive properties. Some studies have reported that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .
The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may involve:
- Binding to Active Sites : The compound may bind to the active sites of enzymes, altering their activity.
- Receptor Modulation : It could also modulate receptor conformations, influencing downstream signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques:
Common Synthetic Route
- Palladium-Catalyzed Reactions : Utilized for forming the bicyclic structure.
- Amidation Reactions : To introduce the carboxamide functional group.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide, and how are intermediates characterized?
- Methodological Answer : Microwave-assisted coupling reactions are commonly employed for imidazo[1,2-a]pyridine derivatives. For example, intermediates like 5y and 5z () are synthesized using N-Tosylhydrazones under microwave conditions, followed by purification via column chromatography. Characterization involves IR (e.g., 1722 cm⁻¹ for carbonyl groups), ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), and melting point analysis. Discrepancies in spectral data (e.g., unexpected coupling constants) should be resolved by repeating reactions under controlled conditions (e.g., solvent ratios, temperature) .
Q. How are imidazo[1,2-a]pyridine derivatives validated for biological activity, and what are common pitfalls in assay design?
- Methodological Answer : Target validation typically involves kinase inhibition assays or receptor-binding studies. For example, imidazo[1,2-a]pyridines are screened against GPCRs or enzymatic targets using fluorescence polarization or SPR. Pitfalls include solvent interference (e.g., DMSO affecting protein stability) and false positives from compound aggregation. Normalize activity using reference inhibitors and validate with orthogonal assays (e.g., ITC for binding affinity) .
Q. What spectroscopic techniques are critical for confirming the bicyclic azabicyclo structure in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₃H₁₅N₅O), while 2D NMR (COSY, NOESY) resolves stereochemistry of the azabicyclo[2.2.1]heptane moiety. For example, NOE correlations between the bridgehead proton (δ 3.8 ppm) and adjacent methylene groups distinguish endo/exo configurations. Conflicting NOESY data may require computational modeling (e.g., DFT-based chemical shift predictions) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of N-(2-Azabicyclo[...])-carboxamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for key steps like cyclization or amide coupling. For instance, ICReDD’s reaction path search algorithms () identify optimal solvents (e.g., methanol/water ratios) and catalysts (e.g., trifluoroacetic acid in microwave reactions). Machine learning models trained on reaction databases prioritize high-yield conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between experimental and computational spectral data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 7.5 ppm vs. predicted δ 7.3 ppm) arise from solvation effects or conformational flexibility. Use MD simulations to model solvent interactions or variable-temperature NMR to probe dynamic processes. For HRMS deviations (>5 ppm error), re-analyze samples with alternative ionization methods (e.g., ESI vs. MALDI) .
Q. How do structural modifications to the azabicyclo moiety impact pharmacokinetics and metabolic stability?
- Methodological Answer : Replace the azabicyclo[2.2.1]heptane with analogous scaffolds (e.g., piperidine) and compare LogP (HPLC-derived), CYP450 inhibition (fluorogenic assays), and microsomal stability. For example, substituting nitrogen positions (e.g., N-methylation) reduces hepatic clearance by blocking oxidative metabolism. Use cryo-EM or X-ray crystallography to correlate structural changes with target binding .
Q. What advanced purification techniques address low yields in multi-step syntheses of this compound?
- Methodological Answer : For intermediates with ≤55% yield (e.g., compound 2d in ), employ preparative HPLC with HILIC columns to separate polar byproducts. Alternatively, use chiral stationary phases for enantiopure azabicyclo derivatives. Process analytical technology (PAT) monitors reaction progress in real-time, adjusting parameters like pH or temperature to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
